An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one
An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 5-Chloro-1,3-dihydrobenzoimidazol-2-one, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document consolidates essential data on its chemical and physical characteristics, synthesis, spectral properties, and biological relevance, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
5-Chloro-1,3-dihydrobenzoimidazol-2-one, with the molecular formula C₇H₅ClN₂O, is a chlorinated derivative of benzimidazolone.[1] It presents as a white to off-white crystalline powder.[2] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including the antiemetic drug Domperidone.[3]
Physicochemical Data
Table 1: Physicochemical Properties of 5-Chloro-1,3-dihydrobenzoimidazol-2-one
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| CAS Number | 2034-23-3 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Predicted XlogP | 1.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one typically involves the cyclization of a substituted o-phenylenediamine with a carbonyl-containing reagent. A common and established method is the reaction of 4-chloro-o-phenylenediamine with urea.
Synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one from 4-chloro-o-phenylenediamine and Urea
This method involves the condensation of 4-chloro-o-phenylenediamine with urea, followed by an intramolecular cyclization to form the benzimidazolone ring system.
Experimental Protocol:
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A mixture of 4-chloro-o-phenylenediamine and urea is heated. The reaction can be carried out neat or in a high-boiling solvent such as dimethylformamide (DMF).[4]
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The reaction mixture is heated to a temperature of 130-180 °C.[5][6]
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The reaction is monitored for the evolution of ammonia, which indicates the progress of the reaction.[7]
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After completion, the reaction mixture is cooled and treated with an aqueous solution of sodium hydroxide to precipitate the product.[6]
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The crude product is collected by filtration, washed with water, and then neutralized.[6]
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Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8]
Below is a DOT script representing the general workflow for the synthesis.
Spectral Data
The structural elucidation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one is confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-1,3-dihydrobenzoimidazol-2-one exhibits characteristic absorption bands that correspond to its functional groups.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch | 3400 - 3150 | Medium to Strong | [9] |
| C=O Stretch (lactam) | 1710 - 1690 | Strong | [9] |
| C=N Stretch | ~1629 | - | [10] |
| C-Cl Stretch | 719 - 702 | Medium | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectrum of 5-Chloro-1,3-dihydrobenzoimidazol-2-one would be expected to show a molecular ion peak corresponding to its molecular weight (168.58 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom and cleavage of the benzimidazolone ring.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[9]
Potential Mechanisms of Action
The biological activities of benzimidazole derivatives are often attributed to their interaction with various biological targets. Some of the key mechanisms of action for this class of compounds include:
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Tubulin Polymerization Inhibition: Many benzimidazole derivatives, such as albendazole and mebendazole, exert their anthelmintic effects by binding to β-tubulin and inhibiting microtubule polymerization. This disrupts cellular processes like cell division and intracellular transport in parasites.
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Enzyme Inhibition: Benzimidazoles have been shown to inhibit various enzymes. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
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Receptor Antagonism: Certain benzimidazole derivatives can act as antagonists for various receptors, including dopamine receptors. This is exemplified by Domperidone, for which 5-Chloro-1,3-dihydrobenzoimidazol-2-one is a key intermediate.
The following DOT script illustrates the potential signaling pathways that could be modulated by benzimidazole derivatives.
Conclusion
5-Chloro-1,3-dihydrobenzoimidazol-2-one is a versatile building block in medicinal chemistry with established importance in the synthesis of pharmaceuticals. Its basic properties, including its chemical structure and reactivity, make it a valuable scaffold for the development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action will continue to unlock its full potential in drug discovery and development.
References
- 1. 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | C7H5ClN2O | CID 223131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one [lgcstandards.com]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]1,3-dihydro-2H-benzimidazol-2-one hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. rsc.org [rsc.org]
